molecular formula C15H20N2O B14396261 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- CAS No. 89969-81-3

1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)-

Cat. No.: B14396261
CAS No.: 89969-81-3
M. Wt: 244.33 g/mol
InChI Key: KGGBBKLCVHLCDS-UHFFFAOYSA-N
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Description

1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- is a synthetic organic compound It belongs to the class of oximes, which are characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- typically involves the reaction of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl- with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Substituted oximes.

Scientific Research Applications

1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, affecting their activity. The indole moiety can interact with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-: The parent compound without the oxime group.

    1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime: The non-E isomer of the compound.

Uniqueness

1-Butanone, 1-(1,2-dimethyl-1H-indol-3-yl)-3-methyl-, oxime, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the oxime group also imparts distinct chemical properties compared to its parent compound.

Properties

CAS No.

89969-81-3

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[1-(1,2-dimethylindol-3-yl)-3-methylbutylidene]hydroxylamine

InChI

InChI=1S/C15H20N2O/c1-10(2)9-13(16-18)15-11(3)17(4)14-8-6-5-7-12(14)15/h5-8,10,18H,9H2,1-4H3

InChI Key

KGGBBKLCVHLCDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=NO)CC(C)C

Origin of Product

United States

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